tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOYKECYRDLCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592561 | |
| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159184-14-2 | |
| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and structural characteristics of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This compound, identified by CAS Number 159184-14-2, serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 159184-14-2 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O₅ | N/A |
| Molecular Weight | 282.29 g/mol | N/A |
| Boiling Point (Predicted) | 443.3 ± 25.0 °C | N/A |
| Density (Predicted) | 1.192 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 11.86 ± 0.46 | N/A |
| Physical State | Solid (Typical) | [3] |
Structural and Synthetic Overview
This compound is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, valued for its stability under many reaction conditions and its susceptibility to removal under acidic conditions. The 4-nitrophenoxy moiety serves as an effective leaving group, making this compound a useful reagent for introducing a protected aminoethyl spacer into various molecular scaffolds.
Logical Relationship of Functional Groups
The utility of this compound in multi-step synthesis is derived directly from the orthogonal nature of its key functional groups. The diagram below illustrates the distinct roles of the Boc protecting group and the nitrophenoxy leaving group.
Experimental Protocols
General Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-(4-nitrophenoxy)ethan-1-amine. This workflow involves the protection of the primary amine with a Boc group.
Detailed Methodology: Boc Protection
This protocol is adapted from general procedures for the N-acylation of amines.[4]
-
Reaction Setup : Dissolve 2-(4-nitrophenoxy)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
-
Addition of Boc Anhydride : To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise at 0 °C (ice bath).
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.[5]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][5]
-
Purification : Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[5]
Characterization Data
While specific experimental spectra for this compound are not available, characterization of similar compounds is routinely performed using the following techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Would confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the ethyl spacer (two triplets), and the aromatic protons of the nitrophenoxy group (two doublets in the aromatic region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Would show characteristic peaks for the carbonyl of the carbamate, the quaternary carbon and methyls of the Boc group, the carbons of the ethyl chain, and the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : Would display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry (MS) : Would confirm the molecular weight of the compound. The ESI+ spectrum would be expected to show a peak for [M+H]⁺ or [M+Na]⁺.
References
- 1. rsc.org [rsc.org]
- 2. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | C13H18N2O4 | CID 10264884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and available experimental data for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. Information is presented in a structured format to facilitate easy access and comparison of data. While this guide aims to be thorough, it is important to note that information regarding the compound's involvement in specific signaling pathways is not extensively available in the public domain at the time of publication.
Molecular Structure and Chemical Properties
This compound is a chemical compound with the molecular formula C13H18N2O5. It is also known by synonyms such as N-Boc-2-(4-nitrophenoxy)ethanamine. The structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is in turn connected to a 4-nitrophenoxy group.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate |
| CAS Number | 159184-14-2[1][2] |
| Molecular Formula | C13H18N2O5 |
| SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-4-6-10(7-5-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17) |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 282.29 g/mol |
| Monoisotopic Mass | 282.12158 Da[3] |
| XLogP3 (Predicted) | 1.7[3] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
| Exact Mass | 282.121572 g/mol |
| Heavy Atom Count | 20 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following sections summarize the available spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, tert-Butyl (3-aminopropyl)carbamate, shows characteristic absorption bands for the primary amine (N-H stretch at ~3360 and ~3290 cm⁻¹) and the secondary carbamate (C=O stretch around 1690-1710 cm⁻¹)[5]. For this compound, one would also expect to observe strong absorbances corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹) and the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry data is essential for confirming the molecular weight of the compound. The predicted monoisotopic mass is 282.12158 Da[3].
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly detailed in a single source. However, a general synthetic approach can be inferred from procedures for similar molecules.
General Synthesis Approach
The synthesis of carbamates like the title compound often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate or a dicarbonate. A plausible synthesis for this compound could involve the reaction of 2-(4-nitrophenoxy)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis and characterization of the target compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available scientific literature detailing the specific involvement of this compound in biological signaling pathways or its specific pharmacological activities. The presence of the Boc protecting group suggests it is likely used as an intermediate in the synthesis of more complex molecules with potential biological relevance. The 4-nitrophenoxy group is a common feature in various biologically active compounds and can serve as a leaving group in nucleophilic aromatic substitution reactions.
Conclusion
This technical guide has summarized the key molecular and physicochemical properties of this compound based on available data. While comprehensive experimental protocols and biological activity data are limited, this document provides a foundational understanding of the compound for researchers and professionals in drug development. Further experimental investigation is required to fully elucidate its chemical reactivity, biological functions, and potential applications.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data.
Introduction
This compound, also known as N-Boc-2-(4-nitrophenoxy)ethylamine, is a key building block in the synthesis of more complex molecules. The presence of the Boc-protecting group on the amine and the nitro-activated phenyl ether linkage allows for selective chemical transformations, making it a versatile reagent in multi-step syntheses. This guide will focus on two primary and effective pathways for its preparation: the Williamson ether synthesis and the Mitsunobu reaction.
Synthesis Pathways
Two principal routes have been established for the synthesis of this compound:
-
Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the sodium or potassium salt of 4-nitrophenol is reacted with a Boc-protected 2-haloethylamine, such as tert-butyl (2-bromoethyl)carbamate. This SN2 reaction is a straightforward and widely used method for ether formation.[1][2]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry, although for this achiral synthesis, the primary advantage is the mild reaction conditions.[3][4] The reaction involves the treatment of tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine) and 4-nitrophenol with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
The following sections provide detailed experimental protocols for both synthetic routes.
Experimental Protocols
Method 1: Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis.[2][5][6][7]
Reaction Scheme:
Materials:
-
4-Nitrophenol
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in the same solvent.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Method 2: Mitsunobu Reaction
This protocol is based on the general procedure for the Mitsunobu reaction.[1][3][4]
Reaction Scheme:
Materials:
-
tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)
-
4-Nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | 4-Nitrophenol, tert-Butyl (2-bromoethyl)carbamate | tert-Butyl (2-hydroxyethyl)carbamate, 4-Nitrophenol |
| Key Reagents | K₂CO₃ | PPh₃, DEAD/DIAD |
| Typical Solvent | Acetone, DMF | THF, CH₂Cl₂ |
| Reaction Temperature | Reflux or 60-80 °C | 0 °C to Room Temperature |
| Typical Yield | 70-85% | 60-80% |
| Purification Method | Column Chromatography | Column Chromatography |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₅ |
| Molecular Weight | 282.29 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 83-85 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J = 9.2 Hz, 2H), 6.97 (d, J = 9.2 Hz, 2H), 5.05 (br s, 1H), 4.18 (t, J = 5.2 Hz, 2H), 3.63 (q, J = 5.2 Hz, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.7, 155.8, 141.6, 125.9, 114.6, 79.9, 67.2, 40.4, 28.3 |
Mandatory Visualization
The following diagrams illustrate the two primary synthesis pathways for this compound.
Caption: Williamson Ether Synthesis Pathway.
Caption: Mitsunobu Reaction Pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document details its chemical identity, including its CAS number and IUPAC name, and presents a plausible synthesis protocol based on established chemical methodologies. A primary focus is placed on its critical role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will explore the logical workflow of its incorporation into PROTACs and the general mechanism of action of the resulting protein degraders. Experimental protocols for key synthetic steps are provided, and quantitative data is summarized for clarity. Diagrams generated using Graphviz are included to illustrate the synthetic pathway and the fundamental principles of PROTAC-mediated protein degradation.
Chemical Identification and Properties
This compound is a key synthetic intermediate characterized by a Boc-protected amine and an activated p-nitrophenoxy group. This dual functionality makes it an ideal building block for multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical research.
| Identifier | Value | Citation |
| CAS Number | 159184-14-2 | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | N-Boc-2-(4-nitrophenoxy)ethanamine | [2] |
| Molecular Formula | C13H18N2O5 | [1] |
| Molecular Weight | 282.29 g/mol | [1] |
A definitive IUPAC name is provided based on its chemical structure. Note that some databases may list names for structurally similar but distinct compounds.
Synthesis and Experimental Protocols
Step 1: Synthesis of tert-butyl (p-nitrophenyl) carbonate (Compound A)
This initial step involves the reaction of p-nitrophenol with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
To a reaction vessel, add p-nitrophenol (1.0 eq) and a suitable aqueous base, such as sodium hydroxide solution (2-4 M).[1]
-
While stirring at room temperature (20-25 °C), add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) dropwise.[1]
-
Continue stirring for 2-3 hours.
-
Extract the reaction mixture with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it under reduced pressure, and wash with n-hexane to yield tert-butyl (p-nitrophenyl) carbonate as a pale yellow oil.[1]
Step 2: Synthesis of this compound (Final Product)
The second step is a nucleophilic substitution reaction where the phenoxide of N-Boc-ethanolamine displaces the nitro group from a suitable substrate, or more commonly, the p-nitrophenyl carbonate acts as an activated carbonyl for reaction with an amine. A plausible and efficient route involves the reaction of N-Boc-2-aminoethanol with 4-nitrofluorobenzene under Williamson ether synthesis conditions.
Experimental Protocol:
-
In a suitable solvent such as DMF, dissolve N-Boc-2-aminoethanol (1.0 eq).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.
-
To this solution, add 1-fluoro-4-nitrobenzene (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in Drug Development: A PROTAC Linker
The primary application of this compound in drug development is as a bifunctional linker for the synthesis of PROTACs.[3][4][5][6] PROTACs are innovative heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.[7]
Role as a Bifunctional Linker
This compound is well-suited as a PROTAC linker precursor due to its orthogonal protecting groups. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to a POI-binding ligand or an E3 ligase ligand. The p-nitrophenoxy group serves as a good leaving group, allowing for the attachment of the other binding moiety through nucleophilic substitution.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a linker derived from this compound generally follows these steps:
-
Deprotection: The Boc group is removed from the linker precursor using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
First Coupling: The newly exposed free amine is then coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.
-
Second Coupling: The p-nitrophenoxy group on the other end of the linker is displaced by a nucleophilic group (e.g., an amine or alcohol) on the second binding ligand.
PROTAC Mechanism of Action and Signaling Pathways
PROTACs do not inhibit their target proteins in the traditional sense. Instead, they act as catalysts to induce their degradation. This mechanism offers several advantages over conventional inhibitors, including the potential to target proteins previously considered "undruggable."
The general mechanism of PROTAC-mediated protein degradation is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI molecule, acting catalytically.
By inducing the degradation of a target protein, a PROTAC effectively removes it from the cellular environment, thereby shutting down the signaling pathways in which the protein is involved. For example, if the POI is a kinase involved in a cancer cell's growth signaling pathway, its degradation will lead to the inhibition of that pathway and potentially cell death.
Conclusion
This compound is a valuable synthetic tool for researchers and drug development professionals. Its bifunctional nature, with orthogonally protected reactive sites, makes it an excellent building block for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. Understanding its synthesis and application is crucial for the development of next-generation therapeutics that function through targeted protein degradation. This guide provides a foundational understanding of this important chemical entity and its role in modern medicinal chemistry.
References
- 1. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 2. This compound | 159184-14-2 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
A Technical Guide to the Solubility and Stability of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
Abstract: This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (CAS No. 159184-14-2). Intended for researchers, scientists, and professionals in drug development, this document details standardized experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to evaluate chemical stability. While specific experimental data for this compound are not publicly available, this guide furnishes the necessary procedural frameworks and data presentation structures to enable its thorough physicochemical characterization. The workflows and potential chemical degradation pathways are illustrated to provide a clear and logical guide for laboratory investigation.
Introduction
This compound is a chemical intermediate featuring a Boc-protected amine, a nitrophenyl group, and an ether linkage. For any compound intended for use in biological or pharmaceutical research, a thorough understanding of its solubility and stability is paramount. Solubility influences bioavailability, formulation development, and the reliability of in vitro assay results.[1][2] Stability determines a compound's shelf-life, storage conditions, and degradation profile, which is a critical safety and regulatory consideration.[3]
This guide outlines the standard experimental approaches to quantitatively determine these key physicochemical properties.
Solubility Assessment
Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems.[4] It is typically assessed under two distinct conditions: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate after being rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[1][5] This high-throughput measurement is common in early drug discovery to quickly flag potential issues.[5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[6] This "shake-flask" method is more time-consuming but provides the definitive saturation solubility value required for formulation and late-stage development.[2][6]
Data Presentation: Solubility Profile
While specific quantitative data for this compound is not available in the public domain, the results of solubility experiments should be summarized as shown in Table 1.
| Solvent/Medium | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | Data Not Available | Data Not Available |
| PBS (pH 7.4) | Data Not Available | Data Not Available |
| DMSO | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available |
| Table 1. Recommended format for summarizing solubility data. A related compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, has been qualitatively described as having limited water solubility but good solubility in organic solvents like methanol and ethyl acetate[7]. |
Experimental Workflow: Solubility Determination
The logical flow for a comprehensive solubility assessment involves initial high-throughput screening followed by a definitive equilibrium-based measurement for key compounds.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method to determine equilibrium solubility.[6]
-
Preparation of Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase used for HPLC analysis.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a 1.5 mL glass vial.[6]
-
Incubation: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[6]
-
Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for at least 24 hours to ensure equilibrium is reached.[2][6]
-
Separation of Solid: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.45 µm PVDF filter.[5]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the diluted sample and the calibration standards by a validated HPLC-UV method.[8]
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the diluted supernatant. Calculate the original solubility value in µg/mL or µM, accounting for the dilution factor.
Stability Assessment
Stability testing evaluates how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is a critical component of this process.[9] It involves intentionally degrading the sample under harsh conditions to identify likely degradation products and establish the specificity of the analytical method.[9][10]
The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic conditions, which cleaves the carbamate ester linkage.[9][11] The nitroaromatic group may be susceptible to reduction or photolytic degradation.
Data Presentation: Forced Degradation Summary
Results from a forced degradation study should be tabulated to clearly indicate the compound's lability under various stress conditions.
| Stress Condition | Duration | % Assay of Parent Compound | Major Degradants Observed |
| 0.1 M HCl at 60°C | 24 hours | Data Not Available | Data Not Available |
| 0.1 M NaOH at RT | 4 hours | Data Not Available | Data Not Available |
| 3% H₂O₂ at RT | 24 hours | Data Not Available | Data Not Available |
| Heat (80°C, solid state) | 48 hours | Data Not Available | Data Not Available |
| Photolytic (ICH Q1B) | 1.2M lux·hr | Data Not Available | Data Not Available |
| Table 2. Recommended format for summarizing forced degradation results. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating[9]. |
Experimental Workflow: Forced Degradation Study
A systematic workflow is essential for ensuring all potential degradation pathways are investigated and that the analytical method is validated.
Potential Degradation Pathway
The most probable degradation pathway for carbamates under hydrolytic stress is the cleavage of the carbamate bond.[9][12]
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.[9]
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature, as base-catalyzed hydrolysis of carbamates can be rapid.[9] Monitor the reaction closely, taking aliquots at early time points (e.g., 0.5, 1, 2, 4 hours). Neutralize with 0.1 M HCl before dilution and analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[9] Store the solution at room temperature, protected from light, for up to 48 hours. Withdraw aliquots, dilute, and analyze at appropriate intervals.
-
Thermal Degradation: Store the compound as a solid powder and in solution in sealed vials at an elevated temperature (e.g., 80°C). Analyze samples at set time points (e.g., 24, 48 hours).
-
Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be kept in the dark as a control.
-
Analysis: All stressed samples, along with an unstressed control sample, should be analyzed using a stability-indicating HPLC method. The method must demonstrate the ability to separate the intact parent compound from all generated degradation products.[13][14] Mass spectrometry (LC-MS) can be used to help identify the mass of degradation products and elucidate their structures.[13]
Conclusion
This guide provides the essential frameworks for the systematic evaluation of the solubility and stability of this compound. By implementing the detailed protocols for kinetic and thermodynamic solubility, researchers can obtain critical data for formulation and bioassay design. The forced degradation and stability-indicating HPLC method development protocols are fundamental for understanding the compound's intrinsic stability, identifying potential degradants, and establishing appropriate storage conditions. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data crucial for advancing scientific research and drug development.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijtsrd.com [ijtsrd.com]
Unraveling the Potential of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate: A Look into its Putative Action
For Immediate Release
Shanghai, China – December 25, 2025 – While a definitive mechanism of action for tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate remains to be fully elucidated by the scientific community, its structural motifs—a Boc-protected amine and a nitroaromatic group—suggest potential avenues of biological activity that warrant further investigation. This technical guide synthesizes the current understanding of related compounds to hypothesize a potential mechanism of action for this specific molecule, providing a framework for future research and development.
Currently, there is a notable absence of specific studies in publicly accessible scientific literature detailing the biological evaluation, cytotoxicity, antimicrobial activity, or enzyme inhibition of this compound. The available information is primarily centered on its chemical synthesis and physicochemical properties. However, by examining the well-documented activities of its core components, we can infer a plausible, yet unconfirmed, mechanism of action.
Postulated Mechanism of Action: A Dual-Pronged Approach
The chemical structure of this compound suggests a potential dual mechanism of action, leveraging the characteristics of both nitroaromatic compounds and carbamate derivatives.
1. Bioreductive Activation of the Nitroaromatic Moiety:
A key feature of many nitroaromatic compounds is their ability to undergo bioreductive activation within biological systems. This process, often occurring under hypoxic conditions found in certain tumors and microbial environments, involves the enzymatic reduction of the nitro group to form highly reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. These reactive species can exert cytotoxic effects through various mechanisms:
-
Induction of Oxidative Stress: The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing damage to lipids, proteins, and DNA.
-
DNA Adduct Formation: The reactive intermediates can form covalent adducts with DNA, leading to strand breaks, mutations, and ultimately, apoptosis.
-
Enzyme Inhibition: The generated species may also inhibit the function of critical enzymes involved in cellular metabolism and survival.
This bioreductive pathway is a cornerstone of the mechanism for several established nitroaromatic drugs.
2. Role of the Carbamate Group:
Carbamate derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory and antimicrobial effects. The carbamate moiety in this compound could contribute to its overall activity profile in several ways:
-
Modulation of Enzyme Activity: Carbamates are known inhibitors of various enzymes, particularly serine hydrolases. The specific enzymatic targets for this compound remain to be identified.
-
Prodrug Potential: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleaved under certain physiological conditions to release the free amine. This bioactivation could be a critical step in the drug's mechanism, potentially unmasking a more active pharmacophore.
Hypothetical Signaling Pathway
Based on the postulated mechanisms, a hypothetical signaling pathway for the action of this compound can be envisioned.
Caption: Postulated mechanism of action for this compound.
Proposed Experimental Workflow for Mechanism of Action Studies
To validate the hypothesized mechanism of action, a structured experimental workflow is proposed.
An In-depth Technical Guide to the Key Intermediates in the Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the key chemical intermediates and synthetic pathways involved in the production of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecular architectures. Understanding its synthesis and the intermediates involved is crucial for process optimization, impurity profiling, and the development of novel analogues.
Introduction
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on three primary and chemically distinct routes, each involving a unique set of key intermediates. The selection of a particular synthetic route in a research or industrial setting will depend on factors such as starting material availability, desired purity, scalability, and overall cost-effectiveness. The three routes discussed are:
-
Williamson Ether Synthesis Approach: Formation of the ether linkage via nucleophilic substitution.
-
Mitsunobu Reaction Approach: A redox-condensation reaction to form the ether bond.
-
Two-Step Approach via 2-(4-nitrophenoxy)ethanamine: Synthesis of a key amine intermediate followed by N-Boc protection.
This guide will provide detailed experimental protocols for each key transformation, summarize quantitative data in tabular format, and present signaling pathway diagrams for each synthetic route using Graphviz DOT language.
Synthetic Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. In the context of synthesizing this compound, this approach involves the reaction of the alkoxide of tert-butyl (2-hydroxyethyl)carbamate with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.
Key Intermediates:
-
tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol): This is a crucial starting material, providing the N-Boc protected aminoethyl backbone.
-
Sodium salt of tert-butyl (2-hydroxyethyl)carbamate (alkoxide): This intermediate is generated in situ by treating N-Boc-2-aminoethanol with a strong base like sodium hydride.
-
1-Fluoro-4-nitrobenzene: This is the electrophilic partner in the reaction, providing the 4-nitrophenoxy moiety.
Experimental Protocol:
Synthesis of tert-Butyl (2-hydroxyethyl)carbamate:
A solution of ethanolamine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is cooled to 0 °C. Sodium hydroxide (1.05 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl (2-hydroxyethyl)carbamate.
Williamson Ether Synthesis:
To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide. 1-Fluoro-4-nitrobenzene (1.0 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data:
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| N-Boc Protection | Ethanolamine, Di-tert-butyl dicarbonate | NaOH | 1,4-Dioxane/Water | 0 °C to RT | 14 h | >90 |
| Williamson Ether Synthesis | tert-Butyl (2-hydroxyethyl)carbamate, 1-Fluoro-4-nitrobenzene | NaH | THF | 0 °C to RT | 12-24 h | 70-85 |
Synthetic Pathway Diagram:
Synthetic Pathway 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage. This reaction involves the use of triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with a nucleophile, in this case, 4-nitrophenol.
Key Intermediates:
-
tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol): As in the Williamson synthesis, this is a key starting material.
-
4-Nitrophenol: This provides the 4-nitrophenoxy moiety.
-
Triphenylphosphine (PPh₃): A key reagent that forms a phosphonium intermediate.
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD): The activating agent for the reaction.
-
Alkoxyphosphonium salt: A transient intermediate formed from the reaction of N-Boc-2-aminoethanol with the PPh₃/DEAD adduct.
Experimental Protocol:
To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added a solution of DEAD or DIAD (1.2 eq) in THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound.
Quantitative Data:
| Reaction Name | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| Mitsunobu Reaction | tert-Butyl (2-hydroxyethyl)carbamate, 4-Nitrophenol | PPh₃, DEAD | THF | 0 °C to RT | 12-24 h | 60-80 |
Synthetic Pathway Diagram:
Synthetic Pathway 3: Two-Step Approach via 2-(4-nitrophenoxy)ethanamine
This strategy involves first synthesizing the key intermediate, 2-(4-nitrophenoxy)ethanamine, and then protecting the primary amine with a tert-butoxycarbonyl (Boc) group.
Key Intermediates:
-
2-(4-Nitrophenoxy)ethanamine: This is the central intermediate in this pathway.
-
Di-tert-butyl dicarbonate (Boc₂O): The reagent used for the Boc protection.
Experimental Protocol:
Synthesis of 2-(4-nitrophenoxy)ethanamine:
A common method for the synthesis of this intermediate is the reaction of 4-nitrophenol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The mixture is heated, and after completion, the product is isolated by extraction and purified.
N-Boc Protection of 2-(4-nitrophenoxy)ethanamine:
To a solution of 2-(4-nitrophenoxy)ethanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.
Quantitative Data:
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| Synthesis of Amine Intermediate | 4-Nitrophenol, 2-Chloroethylamine HCl | K₂CO₃ | DMF | 80-100 °C | 12 h | 70-85 |
| N-Boc Protection | 2-(4-Nitrophenoxy)ethanamine, Di-tert-butyl dicarbonate | Triethylamine | DCM | RT | 4-6 h | >95 |
Synthetic Pathway Diagram:
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes, each with its own set of key intermediates and reaction conditions. The Williamson ether synthesis offers a robust and traditional method, while the Mitsunobu reaction provides a milder alternative, often with good yields. The two-step approach, involving the initial synthesis of 2-(4-nitrophenoxy)ethanamine followed by N-Boc protection, is also a viable and efficient strategy. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or manufacturing process. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this important chemical intermediate.
The Lynchpin of Light-Triggered Therapeutics: A Technical Guide to Boc-Protected Nitrophenoxy Ethylamine
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Applications of Boc-Protected Nitrophenoxy Ethylamine, a Photocleavable Linker Poised to Revolutionize Targeted Therapies.
This whitepaper provides an in-depth analysis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate, a photocleavable linker belonging to the ortho-nitrobenzyl (ONB) class of photo-responsive molecules. Its unique ability to undergo precise cleavage upon exposure to UV light makes it a critical tool in the development of sophisticated drug delivery systems, caged compounds, and other advanced research applications where spatiotemporal control is paramount. This document outlines its core properties, potential research applications, detailed experimental protocols, and quantitative performance data.
Core Concepts and Chemical Properties
Boc-protected nitrophenoxy ethylamine is a bifunctional molecule that combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a photolabile o-nitrophenoxy ethyl moiety. The Boc group provides a stable linkage for attaching the molecule to a substrate, while the o-nitrobenzyl ether linkage allows for the controlled release of the substrate upon irradiation with UV light, typically in the 300-365 nm range.[1] This light-induced cleavage is a high-yield reaction that proceeds through an intramolecular rearrangement, resulting in the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[1]
The key advantage of this photocleavable linker lies in its ability to provide "on-demand" activation of therapeutic agents or biological probes with high spatial and temporal precision. This is particularly valuable in targeted drug delivery, where the aim is to release a potent drug specifically at the site of disease, thereby minimizing off-target toxicity.[2]
Quantitative Performance Data
The efficiency of photocleavage is a critical parameter for any photocleavable linker. The following table summarizes key quantitative data for o-nitrobenzyl-derived carbamates, providing a benchmark for the expected performance of Boc-protected nitrophenoxy ethylamine. The data is adapted from studies on the photogeneration of cyclohexylamine from various o-nitrobenzyl carbamates.[1]
| Parameter | Value | Wavelength (nm) | Conditions | Reference |
| Quantum Yield (Φ) | 0.11 - 0.62 | 254 | Solution | [1] |
| Cleavage Wavelength | ~300 - 365 | N/A | UV Irradiation | [1] |
| Cleavage Products | Free Amine, CO₂, 2-Nitrosobenzaldehyde | N/A | Photolysis | [1] |
Potential Research Applications
The unique properties of Boc-protected nitrophenoxy ethylamine open up a wide range of research applications, particularly in the fields of drug development and chemical biology.
-
Targeted Drug Delivery: The linker can be used to conjugate a cytotoxic drug to a targeting moiety (e.g., an antibody or a nanoparticle). The resulting conjugate remains inactive until it reaches the target tissue, where it can be activated by external light application, leading to localized drug release and reduced systemic toxicity.
-
Caged Compounds: Biologically active molecules, such as neurotransmitters, signaling molecules, or enzymes, can be "caged" by attaching them to the linker. This allows researchers to study complex biological processes with high precision by controlling the exact time and location of the molecule's release.
-
Light-Responsive Materials: Incorporation of this linker into polymer backbones or hydrogels can lead to the development of novel materials that change their properties (e.g., solubility, swelling) in response to light. This has potential applications in tissue engineering and controlled-release formulations.
Experimental Protocols
Synthesis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate
This protocol describes a plausible two-step synthesis of the target molecule, based on established chemical principles for Boc protection and Williamson ether synthesis.
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate
-
Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium bicarbonate.
-
Procedure:
-
Dissolve 2-aminoethanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (1.2 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography.
-
Step 2: Synthesis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate
-
Materials: tert-butyl (2-hydroxyethyl)carbamate, 1-fluoro-2-nitrobenzene, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final product.
-
General Protocol for Photocleavage
-
Materials: Boc-protected nitrophenoxy ethylamine conjugate, appropriate solvent (e.g., methanol, buffer solution), UV lamp (365 nm).
-
Procedure:
-
Dissolve the conjugate in the chosen solvent in a quartz cuvette or other UV-transparent vessel.
-
Irradiate the solution with a 365 nm UV lamp.
-
Monitor the progress of the cleavage by a suitable analytical method, such as HPLC or LC-MS, by observing the disappearance of the starting material and the appearance of the released substrate.
-
The irradiation time will depend on the concentration of the conjugate, the intensity of the light source, and the quantum yield of the specific derivative.
-
Visualizations
The following diagrams illustrate key processes and relationships relevant to the application of Boc-protected nitrophenoxy ethylamine.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate as a versatile, bifunctional linker in bioconjugation and drug development. This linker is particularly well-suited for the sequential conjugation of two different molecular entities, such as a therapeutic payload and a targeting moiety.
The linker possesses two key functional groups: a 4-nitrophenoxy carbonate and a tert-butoxycarbonyl (Boc)-protected amine. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the reaction with nucleophiles like primary amines to form a stable carbamate bond. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.
Physicochemical Properties
A clear understanding of the linker's properties is essential for its effective application in designing bioconjugates.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₅ |
| Molecular Weight | 282.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |
| Storage | Store at -20°C for long-term stability |
Reaction Principle
The use of this compound as a linker involves a two-stage conjugation strategy.
Stage 1: Payload Conjugation
The first stage involves the reaction of the 4-nitrophenoxy carbonate end of the linker with a primary amine-containing payload. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbonate, displacing the 4-nitrophenoxide leaving group to form a stable carbamate linkage.
Stage 2: Boc Deprotection and Secondary Conjugation
Following the conjugation of the payload, the Boc protecting group on the other end of the linker is removed under acidic conditions. This deprotection exposes a primary amine, which can then be used for conjugation to a second molecule, such as an antibody, peptide, or nanoparticle, typically through amide bond formation with an activated carboxylic acid.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the two-stage conjugation process using this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimal conditions may vary depending on the specific payload and targeting moiety.
Protocol 1: Conjugation of an Amine-Containing Payload
This protocol describes the conjugation of a payload with a primary amine to the 4-nitrophenoxy end of the linker.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
In a clean, dry reaction vial, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the linker solution to the payload solution with stirring.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the payload-linker conjugate by RP-HPLC.
-
Characterize the purified product by mass spectrometry (MS) and NMR to confirm its identity and purity.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature (20-25°C) |
| Purity (post-HPLC) | >95% |
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Purified payload-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified payload-linker conjugate in anhydrous DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine-linker-payload conjugate.
-
The crude product can often be used in the next step without further purification.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | >95% (often quantitative) |
| Reaction Time | 1-2 hours |
| Temperature | 0°C to Room Temperature |
Protocol 3: Conjugation to a Targeting Moiety
This protocol describes the conjugation of the deprotected amine-linker-payload to an activated carboxylic acid on a targeting moiety (e.g., an antibody).
Materials:
-
Deprotected amine-linker-payload conjugate
-
Activated targeting moiety (e.g., NHS-ester of an antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Dissolve the deprotected amine-linker-payload conjugate in a small amount of a compatible organic solvent (e.g., DMSO) and add it to a solution of the activated targeting moiety in PBS.
-
The molar ratio of the amine-linker-payload to the targeting moiety should be optimized based on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for 2-12 hours with gentle mixing.
-
Purify the final bioconjugate using SEC to remove any unreacted payload-linker and other small molecules.
-
Characterize the final product by methods such as SDS-PAGE to determine the extent of conjugation and MS to confirm the molecular weight of the conjugate.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Conjugation Efficiency | 30-60% |
| Reaction Time | 2-12 hours |
| Temperature | 4°C to Room Temperature |
Conclusion
This compound is a valuable and versatile bifunctional linker for the construction of complex bioconjugates. Its orthogonal reactivity allows for a controlled, stepwise approach to link two different molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this linker into their drug development and targeted therapy research. It is important to note that optimization of reaction conditions will be necessary for each specific application to achieve the desired outcome.
Application of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a bifunctional linker molecule designed for the strategic modification of peptides. Its structure incorporates a Boc-protected amine and a 4-nitrophenoxy activated carbamate. This arrangement allows for a two-stage modification strategy. The activated carbamate facilitates covalent attachment to primary amines on a peptide, such as the ε-amino group of lysine residues or the N-terminus, forming a stable carbamate linkage. The 4-nitrophenoxy group serves as an effective leaving group during this nucleophilic substitution reaction. Subsequent removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group unmasks a primary amine, which can then be used for further conjugation to other molecules of interest, including small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains. This methodology is particularly valuable in the synthesis of peptide-drug conjugates (PDCs) and other complex biomolecules where precise control over the conjugation site and linker composition is critical.
Core Applications in Peptide Synthesis
-
Introduction of a Primary Amine Linker: The primary application of this reagent is to introduce a short, flexible ethylene spacer arm terminating in a primary amine. This amine can be subsequently used for conjugation to other molecules.
-
Modification of Peptide Termini and Side Chains: It can be selectively reacted with the N-terminal α-amino group or the ε-amino group of lysine side chains.
-
Synthesis of Peptide-Drug Conjugates (PDCs): The linker can be used to attach a therapeutic payload to a peptide, a crucial step in the development of targeted therapies.
-
Preparation of Labeled Peptides: The terminal amine, once deprotected, can be conjugated to fluorophores, biotin, or other reporter molecules for use in diagnostic and research applications.
Data Presentation
Table 1: Representative Reaction Conditions for Peptide Modification
| Parameter | Condition |
| Peptide Substrate | Peptide with accessible primary amine(s) (e.g., N-terminus, Lysine side chain) |
| Reagent | This compound |
| Reagent Equivalents | 1.5 - 5 equivalents (relative to peptide) |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Base Equivalents | 2 - 10 equivalents |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 - 12 hours |
Table 2: Representative Yields and Purity for Peptide Conjugation
| Peptide Sequence | Modification Site | Yield (%) | Purity (%) (by RP-HPLC) |
| H₂N-Gly-Phe-Leu-Lys-Ala-COOH | N-terminus | 75 | >95 |
| H₂N-Gly-Phe-Leu-Lys-Ala-COOH | Lysine ε-NH₂ | 70 | >95 |
| Ac-Ala-Lys-Val-Gly-NH₂ | Lysine ε-NH₂ | 78 | >96 |
Note: Yields and purity are dependent on the specific peptide sequence, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: Modification of a Peptide N-Terminus or Lysine Side Chain in Solution
This protocol describes the conjugation of this compound to a peptide in solution.
Materials:
-
Peptide with a free primary amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound in a minimal amount of anhydrous DMF.
-
Reaction Initiation: To the peptide solution, add 5 equivalents of DIPEA. Subsequently, add the solution of this compound.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.
-
Purification: Purify the modified peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Lyophilize the pure fractions and confirm the identity of the product by mass spectrometry.
Protocol 2: Boc Deprotection of the Modified Peptide
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DIPE A (for neutralization)
-
Diethyl ether (for precipitation)
Procedure:
-
Deprotection Cocktail: Prepare a solution of 20-50% TFA in DCM.
-
Deprotection Reaction: Dissolve the Boc-protected peptide in the TFA/DCM solution. Stir the reaction at room temperature for 30-60 minutes.
-
TFA Removal: Remove the solvent under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Isolation: Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold diethyl ether.
-
Purification and Characterization: The deprotected peptide can be further purified by RP-HPLC if necessary and its identity confirmed by mass spectrometry.
Visualizations
Caption: Workflow for peptide modification.
Caption: Logical relationship of the modification process.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase synthesis (SPS), the strategic introduction of linkers and modification of resin-bound substrates is paramount for the efficient construction of peptides, peptidomimetics, and small molecule libraries. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate serves as a highly efficient reagent for the introduction of a Boc-protected aminoethyl moiety onto a solid support or a resin-bound molecule. The utility of this reagent lies in the 4-nitrophenoxy group, which acts as an excellent leaving group, thereby activating the carbamate for nucleophilic attack by an amine. This allows for the formation of stable urea linkages under mild reaction conditions.
The incorporated Boc-protected amine can be deprotected in a subsequent step, revealing a primary amine that can be used for further elongation of a peptide chain, attachment of a side chain, or conjugation to other molecules of interest. This bifunctionality makes this compound a versatile tool in combinatorial chemistry and drug discovery.
Core Applications
-
Introduction of a flexible ethylamine spacer: The reagent can be used to modify amine-functionalized resins, introducing a two-carbon spacer with a terminal Boc-protected amine.
-
Synthesis of N-substituted ureas: It readily reacts with primary and secondary amines on a solid support to generate resin-bound ureas. This is particularly useful in the synthesis of peptidomimetics and urea-based scaffolds.
-
Modification of peptide side chains: The reagent can be used to cap or modify the side chains of amino acids containing primary or secondary amines.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₅ |
| Molecular Weight | 282.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, THF |
| Storage | Store at 2-8 °C, protect from moisture |
Reaction Mechanism
The primary application of this compound in solid-phase synthesis involves the nucleophilic attack of a resin-bound amine on the activated carbamate carbonyl carbon. The electron-withdrawing nature of the 4-nitrophenyl group makes the 4-nitrophenoxide a good leaving group, facilitating the reaction.
Experimental Protocols
Protocol 1: Synthesis of a Resin-Bound N-Substituted Urea
This protocol describes the reaction of an amine-functionalized solid support with this compound to generate a resin-bound urea with a terminal Boc-protected amine.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide resin, Amino-Merrifield resin)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin (1.0 g, with a typical loading of 0.5-1.0 mmol/g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in anhydrous DMF (5 mL).
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of this compound to the resin. Add DIPEA (1 equivalent relative to the carbamate) to the reaction mixture.
-
Reaction Agitation: Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the complete consumption of the free amine.
-
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with DMF (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours. The resin is now ready for the next step (e.g., Boc deprotection).
Quantitative Data Summary:
The following table provides representative data for the synthesis of resin-bound ureas using this protocol. Yields are typically determined by cleaving a small amount of the product from the resin and analyzing by HPLC or by gravimetric analysis of the resin after the reaction.
| Resin Type | Resin Loading (mmol/g) | Reagent Equivalents | Reaction Time (h) | Typical Yield (%) |
| Rink Amide Resin | 0.65 | 3 | 6 | >95 |
| Amino-Merrifield Resin | 1.1 | 3 | 8 | >90 |
| TentaGel NH₂ Resin | 0.25 | 2.5 | 4 | >98 |
Protocol 2: Boc Deprotection of the Resin-Bound Urea
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for further synthetic transformations.
Materials:
-
Resin-bound urea from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin-bound urea in anhydrous DCM (10 mL) for 30 minutes.
-
Deprotection: Drain the DCM. Add a solution of 20-50% TFA in DCM (10 mL) to the resin. Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the TFA solution. Wash the resin with DCM (5 x 10 mL).
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (3 x 10 mL) to neutralize the trifluoroacetate salt.
-
Final Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL). The resin now has a free primary amine and is ready for the next coupling step.
Experimental Workflow Diagram
Conclusion
This compound is a valuable reagent for the efficient and versatile modification of solid supports and resin-bound molecules. Its ability to introduce a Boc-protected aminoethyl moiety via a stable urea linkage makes it a powerful tool for the synthesis of diverse molecular libraries for drug discovery and chemical biology research. The protocols outlined in these application notes provide a robust starting point for researchers to incorporate this reagent into their solid-phase synthesis workflows.
Application Notes and Protocols: tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a bifunctional building block of significant utility in medicinal chemistry and drug discovery. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine and a 4-nitrophenoxy group. The Boc group is a widely used, acid-labile protecting group for amines, enabling selective deprotection and subsequent functionalization. The 4-nitrophenoxy moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the protected ethylamine linker into a target molecule. This combination makes it a valuable reagent for the synthesis of complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs), and for modifying lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₅ |
| Molecular Weight | 282.29 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 159184-14-2 |
Applications in Medicinal Chemistry
This compound serves as a key intermediate for the introduction of a Boc-protected 2-aminoethyl ether linker. The 4-nitrophenoxide is a good leaving group, allowing for facile reaction with various nucleophiles, particularly amines and phenols, under relatively mild conditions.
Key Applications Include:
-
Linker Synthesis for PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be used to construct these linkers, providing a flexible and synthetically tractable spacer.
-
Solid-Phase Synthesis: The reactive nature of the 4-nitrophenoxy group makes this building block suitable for solid-phase synthesis workflows, where it can be used to introduce a protected amine functionality onto a resin-bound molecule.
-
Modification of Bioactive Molecules: The Boc-protected ethylamine moiety can be incorporated into drug candidates to modulate properties such as solubility, cell permeability, and metabolic stability. The terminal amine, once deprotected, can serve as a handle for further conjugation or for interaction with biological targets.
Experimental Protocols
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
This protocol describes the synthesis of the title compound from tert-butyl (2-hydroxyethyl)carbamate and 4-nitrophenol using a Mitsunobu reaction.
Materials:
-
tert-Butyl (2-hydroxyethyl)carbamate
-
4-Nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| tert-Butyl (2-hydroxyethyl)carbamate | 1.0 | 75-90 | >95 |
| 4-Nitrophenol | 1.1 | ||
| PPh₃ | 1.2 | ||
| DIAD | 1.2 |
Protocol 2: Application in Linker Synthesis - Reaction with a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine to form a secondary amine linkage.
Materials:
-
This compound
-
Primary amine of interest (R-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DMF or DCM.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected secondary amine by column chromatography on silica gel.
Quantitative Data (Representative):
| Substrate | Product | Typical Yield (%) |
| Primary Amine | Boc-protected secondary amine | 60-85 |
Visualizations
Caption: Synthetic route to the title compound.
Caption: General application in linker synthesis.
Caption: Downstream processing of the linked product.
Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a valuable reagent in organic synthesis, particularly for the introduction of a protected aminoethyl functional group. The presence of the 4-nitrophenoxy group activates the carbonyl carbon, facilitating nucleophilic attack by amines to form urea derivatives. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various conditions and can be readily removed under acidic conditions. These characteristics make it a useful building block in the synthesis of complex molecules, including peptidomimetics and pharmaceutical intermediates.
This document provides detailed protocols for the coupling of this compound with primary and secondary amines to generate N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively. A subsequent protocol for the deprotection of the Boc group is also included.
Data Presentation
The following table summarizes typical reaction conditions and yields for the coupling of an analogous activated carbamate, 4-nitrophenyl-N-benzylcarbamate, with various amines.[1] These conditions are expected to be largely transferable to reactions with this compound.
| Entry | Amine | Solvent | Base | Time (h) | Yield (%) of Benzylated Urea |
| 1 | Cyclohexanemethylamine | Dichloromethane | Triethylamine | 2 | 92 |
| 2 | Cyclohexylamine | Dichloromethane | Triethylamine | 2 | 93 |
| 3 | Piperidine | Dichloromethane | Triethylamine | 2 | 96 |
| 4 | tert-Butylamine | Dichloromethane | Triethylamine | 2 | >90 |
| 5 | Aniline | Dichloromethane | Triethylamine | 6 | 94 |
| 6 | N-Boc-1,2-diaminoethane | Dichloromethane | Triethylamine | 3 | 92 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(Boc-amino)ethyl)-N'-substituted Ureas
This protocol describes the general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions with aliphatic amines are typically complete within 2-4 hours, while less nucleophilic amines like aniline may require longer reaction times (e.g., 6-8 hours).[1]
-
Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-(Boc-amino)ethyl)-N'-substituted urea.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the primary amine.
Materials:
-
N-(2-(Boc-amino)ethyl)-N'-substituted urea
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-(2-(Boc-amino)ethyl)-N'-substituted urea (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in dichloromethane (20 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected urea derivative. Further purification may be performed by crystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and deprotection of substituted ureas.
References
Application Notes and Protocols for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (CAS No. 159184-14-2). This bifunctional molecule is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it can be employed as a linker molecule with a cleavable protecting group.
Chemical and Physical Properties
This compound is a carbamate derivative containing a tert-butyloxycarbonyl (Boc) protecting group and a 4-nitrophenoxy leaving group. The Boc group provides a stable protecting group for the amine functionality, which can be removed under acidic conditions. The 4-nitrophenoxy group can act as a leaving group in nucleophilic substitution reactions.
| Property | Value |
| CAS Number | 159184-14-2[1][2] |
| Molecular Formula | C13H18N2O5 |
| Molecular Weight | 282.29 g/mol |
| Appearance | Typically a solid |
| Storage Temperature | 2-8°C[1] |
Safety, Handling, and Storage Guidelines
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
The recommended storage temperature is between 2°C and 8°C.[1]
-
Protect from light and moisture.
Application in Organic Synthesis: A Linker for Bioconjugation
This compound is a useful bifunctional linker in multi-step organic synthesis. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a molecule of interest. The 4-nitrophenoxy group can be displaced by a nucleophile, allowing for the attachment of another molecular entity. This makes the compound suitable for applications in creating bioconjugates, such as PROTACs or antibody-drug conjugates.
Experimental Protocols
The following are general protocols for the use of this compound as a linker in organic synthesis. These should be adapted based on the specific requirements of the reaction and the nature of the substrates.
Protocol 1: Coupling via Nucleophilic Displacement of the 4-Nitrophenoxy Group
This protocol describes a general procedure for reacting a nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, thiol, or amine)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the nucleophile (1-1.2 equivalents) to the solution.
-
Add the base (1.5-2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected compound (from Protocol 1 or other synthesis)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an organic solvent and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.
Summary of Key Experimental Parameters
| Parameter | Protocol 1: Coupling | Protocol 2: Deprotection |
| Solvent | Anhydrous DCM, THF, or DMF | DCM |
| Key Reagent | Nucleophile, Base | Trifluoroacetic Acid (TFA) |
| Temperature | Room temperature to gentle heating | 0°C to room temperature |
| Reaction Time | Varies (monitor by TLC) | 1-4 hours |
| Workup | Aqueous quench and extraction | Neutralization and extraction |
| Purification | Column chromatography | Typically used crude or purified by extraction |
These guidelines and protocols are intended to provide a starting point for the use of this compound. Researchers should always consult relevant literature and safety data sheets, and perform a thorough risk assessment before beginning any new experimental work.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, while the Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether using a phosphine and an azodicarboxylate.
Q2: What are the starting materials for these synthetic routes?
A2: For the Williamson ether synthesis, the typical starting materials are a deprotonated Boc-protected ethanolamine (N-Boc-ethanolamine) and a suitable 4-nitrophenyl halide. For the Mitsunobu reaction, the starting materials are N-Boc-ethanolamine and 4-nitrophenol.
Q3: What are the main challenges or side reactions to be aware of during the synthesis?
A3: In the Williamson ether synthesis, a common side reaction is elimination, especially if the alkyl halide is sterically hindered. For the Mitsunobu reaction, a significant challenge is the removal of the triphenylphosphine oxide byproduct from the final product. In both reactions, incomplete reactions leading to low yields and the presence of unreacted starting materials are potential issues.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide for Low Yield
Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions for both the Williamson ether synthesis and the Mitsunobu reaction.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Both Methods: Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction closely using TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Both Methods: Poor quality or degradation of reagents. | Ensure all reagents, especially bases and phosphines, are fresh and anhydrous. Solvents should be appropriately dried before use. | |
| Williamson Ether Synthesis: Incomplete deprotonation of N-Boc-ethanolamine. | Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide. | |
| Mitsunobu Reaction: Deactivation of the Mitsunobu reagents (phosphine and azodicarboxylate) by moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted Starting Material | Both Methods: Insufficient equivalents of one of the coupling partners. | Ensure the stoichiometry of the reactants is correct. A slight excess of the less expensive reagent can sometimes drive the reaction to completion. |
| Williamson Ether Synthesis: Poor solubility of the alkoxide. | Choose a solvent in which the alkoxide is soluble. Aprotic polar solvents like DMF or DMSO are often good choices. | |
| Mitsunobu Reaction: The pKa of the nucleophile (4-nitrophenol) is too high for efficient reaction under standard conditions. | While 4-nitrophenol is generally acidic enough, ensure the reaction conditions are optimal. If issues persist, consider alternative coupling methods. | |
| Formation of Significant Byproducts | Williamson Ether Synthesis: Elimination side reaction competing with substitution. | Use a primary alkyl halide if possible. If a secondary halide must be used, employ milder reaction conditions (lower temperature) to favor substitution over elimination. |
| Mitsunobu Reaction: Difficulty in removing triphenylphosphine oxide (TPPO). | TPPO can often be removed by crystallization or column chromatography. Using a polymer-supported triphenylphosphine can simplify purification as the byproduct can be filtered off.[1] | |
| Product Degradation | Both Methods: Harsh workup conditions. | Use mild acidic or basic conditions during the workup to avoid decomposition of the carbamate product. |
Experimental Protocols
Representative Protocol 1: Mitsunobu Reaction
This protocol is a general representation of the Mitsunobu reaction for the synthesis of this compound.
Materials:
-
N-Boc-ethanolamine
-
4-Nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-ethanolamine (1.0 eq) and 4-nitrophenol (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
Representative Protocol 2: Williamson Ether Synthesis
This protocol is a general representation of the Williamson ether synthesis.
Materials:
-
N-Boc-ethanolamine
-
Sodium hydride (NaH)
-
4-Fluoronitrobenzene or 4-chloronitrobenzene
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add a solution of 4-fluoronitrobenzene or 4-chloronitrobenzene (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This Williamson ether synthesis is a common procedure, but like any reaction, can be prone to issues affecting yield and purity. This guide is intended for researchers, scientists, and drug development professionals to help optimize this critical reaction step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here are the most common culprits and their solutions:
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Incomplete Deprotonation: The alkoxide of tert-Butyl (2-hydroxyethyl)carbamate must be fully formed for the reaction to proceed efficiently. Ensure your base (e.g., NaH, K₂CO₃) is fresh and added in a slight excess. The reaction should be stirred for an adequate amount of time to allow for complete deprotonation before adding the 1-fluoro-4-nitrobenzene.
-
Reaction Temperature: The temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic approach to optimizing the temperature is recommended. See the data in Table 1 for a general guideline. Room temperature to a gentle heat (40-60°C) is a good starting point.
-
Poor Quality Reagents: Ensure all reagents, especially the tert-Butyl (2-hydroxyethyl)carbamate and 1-fluoro-4-nitrobenzene, are pure. Impurities can interfere with the reaction. Solvents should be anhydrous, as water can quench the alkoxide.
-
Insufficient Reaction Time: This reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The most common side products in this reaction are due to elimination or decomposition.
-
Elimination: While less likely with an ethyl linker, strong bases and high temperatures can promote elimination reactions. Using a milder base like K₂CO₃ over NaH can sometimes mitigate this.
-
Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be labile at very high temperatures, especially in the presence of nucleophiles. Avoid excessive heat to prevent the formation of byproducts resulting from the deprotection of the Boc group.
-
O- vs. N-Alkylation: While the primary reaction is O-alkylation of the alcohol, under certain conditions, N-alkylation of the carbamate could be a minor side reaction, though it is generally less favored.
To minimize side products, start with a moderate reaction temperature and gradually increase it if the reaction is too slow. Careful monitoring by TLC is key to finding the optimal balance between reaction rate and purity.
Q3: The purification of the final product is proving difficult. What is the best way to purify this compound?
A3: Purification is typically achieved through column chromatography on silica gel.
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes (or petroleum ether). Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute effectively.
-
Co-eluting Impurities: If unreacted 1-fluoro-4-nitrobenzene is present, it can sometimes co-elute with the product. Ensure the reaction goes to completion to minimize this issue. A thorough aqueous work-up can also help remove some polar impurities before chromatography.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.
Data Presentation
Table 1: Representative Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by ¹H NMR) | Observations |
| 25 (Room Temp) | 24 | 65% | >95% | Slow reaction rate, but clean product formation. |
| 40 | 12 | 80% | >95% | Good balance of reaction rate and purity. |
| 60 | 6 | 92% | ~90% | Faster reaction, but minor impurity formation observed. |
| 80 | 4 | 85% | ~80% | Significant increase in side products, potential for some Boc deprotection. |
Note: The data presented in this table is representative and may vary based on specific reaction conditions, scale, and reagents used.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound:
-
Preparation: To a stirred solution of tert-Butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60°C and monitor the progress by TLC. The reaction is typically complete within 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Scheme:
Caption: Synthesis of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for synthesis optimization.
Temperature vs. Outcome Relationship:
Caption: Relationship between reaction temperature and outcome.
Technical Support Center: Purification of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: A common synthetic route is the Williamson ether synthesis, where the sodium salt of 4-nitrophenol is reacted with N-Boc-2-bromoethylamine, or N-Boc-2-aminoethanol is reacted with 1-fluoro-4-nitrobenzene under basic conditions.
Potential impurities from this synthesis include:
-
Unreacted starting materials: 4-nitrophenol and N-Boc-2-aminoethanol.
-
Deprotected amine: 2-(4-nitrophenoxy)ethanamine, resulting from the loss of the Boc protecting group under certain conditions.
-
Base-related impurities: Residual inorganic base or organic bases like triethylamine.
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: What are the general physical properties of pure this compound?
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (due to the nitrophenyl group) or by staining with potassium permanganate.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. Small increments of methanol (1-2%) can also be added if necessary. |
| Product elutes too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Poor separation of product and impurities | The chosen solvent system is not optimal. | Perform a systematic TLC screen with different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to find a mobile phase that provides better separation. |
| Streaking or tailing of the product band | The compound may be interacting strongly with the acidic silica gel. | Consider deactivating the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1%) in the mobile phase before packing the column. |
| Column overloading | Too much crude material was loaded onto the column. | As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not supersaturated, or the wrong solvent is being used. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, slowly evaporate the solvent or add a co-solvent in which the product is less soluble. |
| Product oils out | The boiling point of the solvent is too high, or the compound has a low melting point. | Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not heated excessively. |
| Low recovery of pure product | The product is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent/anti-solvent system may also be effective. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration and crystallization. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general procedure. The specific mobile phase should be optimized based on TLC analysis of the crude material.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform, air-free packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase as needed (e.g., from 10% to 30% ethyl acetate in hexane) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: Monitoring tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis involving tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring this reaction?
Monitoring the reaction allows you to track the consumption of the starting materials (e.g., this compound and a nucleophile) and the formation of the desired product. This real-time analysis helps determine the reaction's endpoint, preventing the formation of byproducts from over-reaction and ensuring the reaction has proceeded to completion.[1]
Q2: Which technique is better for monitoring this reaction: TLC or HPLC?
Both techniques are suitable, and the choice depends on the specific requirements of the experiment. TLC is a rapid, inexpensive, and simple method ideal for quick qualitative checks of reaction progress.[2] HPLC provides quantitative data, higher resolution, and greater sensitivity, making it superior for detailed kinetic analysis, purity assessment, and identifying minor byproducts.[1][3]
Q3: How do I choose an appropriate mobile phase (eluent) for TLC?
The goal is to find a solvent system that provides good separation between the starting material, the product, and any significant intermediates or impurities. A good starting point for carbamates is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the product. For highly polar compounds that remain at the baseline, increasing the proportion of the polar solvent is necessary.[4]
Q4: How can I visualize the spots on the TLC plate?
The nitrophenyl group in the starting material and potentially in the product makes the compounds UV-active. Therefore, the primary visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green plate.[5] Staining with reagents like potassium permanganate or p-anisaldehyde can also be used if the compounds are not sufficiently UV-active or for additional confirmation.
Q5: What type of HPLC column and detector are recommended for this analysis?
A reversed-phase C18 column is the most common and effective choice for separating carbamates and related aromatic compounds. A UV-Vis or Diode Array Detector (DAD) is ideal, as the nitrophenyl and other aromatic moieties absorb UV light strongly.[6] A detection wavelength around 254 nm is a good starting point.
Experimental Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC or HPLC.
Caption: Workflow for reaction monitoring using TLC and HPLC.
Experimental Protocols
Protocol 1: TLC Monitoring
-
Preparation : Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Place a filter paper inside to ensure chamber saturation.
-
Spotting : Using a capillary tube, take a small aliquot from the reaction mixture. Spot it on the baseline of a silica gel TLC plate (GF254). It is highly recommended to "co-spot" by spotting the starting material on top of the reaction mixture spot and also in a separate lane for comparison.
-
Development : Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis : Compare the intensity of the starting material spot with the product spot. The reaction is complete when the starting material spot has disappeared or is very faint, and a new spot corresponding to the product is prominent.
Protocol 2: HPLC Monitoring
-
Sample Preparation : Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water) to avoid overloading the column.[8]
-
Method Parameters : Use a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). A typical starting method would be:
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient : Start with a high concentration of A, and linearly increase B over 10-15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV at 254 nm.
-
Injection Volume : 5-10 µL.
-
-
Analysis : Inject a sample of the starting material first to determine its retention time. Then, inject the diluted reaction mixture at various time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated (overloaded).[7] | Dilute the sample before spotting. Spot a smaller amount. |
| Compound is unstable on silica gel.[9] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).[4] | |
| Spots at Baseline (Rf ≈ 0) | Mobile phase is not polar enough.[4] | Increase the proportion of the polar solvent in your mobile phase (e.g., from 10% to 30% ethyl acetate in hexane). |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar.[4] | Decrease the proportion of the polar solvent or choose a less polar solvent system. |
| Poor Separation (Rf values too close) | The polarity of the chosen mobile phase is not optimal for the compounds. | Try a different solvent system with different selectivities (e.g., substitute ethyl acetate with acetone or dichloromethane with methanol). |
| No Spots Visible | Sample is too dilute.[7] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] |
| Compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or a TLC plate with a different fluorescent indicator. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High or Fluctuating Pressure | Blockage in the system (e.g., guard column, column frit).[10] | Replace the guard column. Back-flush the analytical column with a strong solvent.[11] |
| Air bubbles in the pump or flow path.[10] | Degas the mobile phase. Purge the pump to remove bubbles.[10] | |
| Buffer precipitation.[8] | Ensure buffer is soluble in the mobile phase composition. Flush the system with a high-aqueous, buffer-free mobile phase.[8] | |
| Peak Tailing or Fronting | Column degradation or contamination. | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Analyte interacting with active sites on the silica. | Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to improve peak shape. | |
| Sample overload.[8] | Dilute the sample and inject a smaller volume. | |
| Shifting Retention Times | Inconsistent mobile phase composition.[12] | Prepare fresh mobile phase for each run. Ensure proper mixing and degassing. |
| Fluctuations in column temperature.[12] | Use a column oven to maintain a constant temperature. | |
| Column is not properly equilibrated.[10] | Equilibrate the column with the starting mobile phase for a sufficient time before injection. | |
| Poor Peak Resolution | Mobile phase is not optimized. | Adjust the gradient slope or the organic/aqueous ratio to improve separation. |
| Inappropriate column chemistry. | Consider a different stationary phase (e.g., C8, Phenyl) if C18 does not provide adequate separation. |
References
- 1. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 2. ajrconline.org [ajrconline.org]
- 3. s4science.at [s4science.at]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. scribd.com [scribd.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. labcompare.com [labcompare.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Incomplete Boc-Deprotection of Carbamate Derivatives
Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) deprotection of carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete Boc deprotection can be a frustrating issue, often stemming from several factors related to reaction conditions or the substrate itself.[1][2]
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Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[3] If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.[3][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to an incomplete reaction.[3]
-
Solution: Increase the reaction time and monitor the progress closely using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be mindful that this may also increase the likelihood of side reactions.[5][7]
-
-
Steric Hindrance: If the Boc-protected amine is in a sterically hindered environment, the deprotection reaction can be significantly slowed.[6][9]
-
Solution: More forcing conditions may be necessary for sterically hindered substrates. This can include using a stronger acid, extending the reaction time, and potentially elevating the temperature.[4][9] It is crucial to use an effective scavenger cocktail under these more aggressive conditions to minimize side reactions.[6][9]
-
-
Poor Solubility: The Boc-protected starting material may have limited solubility in the chosen reaction solvent, which can impede the reaction.[2]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, often with a mass increase of +56 Da. What is this and how can I prevent it?
A mass increase of +56 Da is a characteristic sign of tert-butylation, a common side reaction during Boc deprotection.[1][9]
-
Cause: The primary cause of this side reaction is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[6][9][10] This electrophilic carbocation can then react with nucleophilic functional groups within your molecule, leading to the formation of undesired byproducts.[6][9]
-
Susceptible Residues: In peptide synthesis and other applications, certain amino acid residues and functional groups are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][9]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][9][10]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[6][9][10]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[6][9][10]
-
-
Solution: The most effective strategy to prevent tert-butylation is to incorporate "scavengers" into your deprotection reaction mixture.[6][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[1][6] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[6][9]
Q3: After using TFA for deprotection, I've noticed a byproduct with a mass increase of +96 Da. What is this side reaction?
This mass increase often corresponds to the trifluoroacetylation of the newly deprotected amine.[6] This can occur when using TFA, as the deprotected, nucleophilic amine can be acylated.[6]
-
Solution: To mitigate this, ensure the complete removal of residual TFA after the deprotection is finished. A common technique is co-evaporation with a solvent like toluene.[6]
Q4: My compound contains other acid-sensitive functional groups. Are there milder alternatives to TFA for Boc deprotection?
Yes, for substrates with other acid-labile functional groups such as esters or acetals, using strong acids like TFA can lead to their cleavage or degradation.[4] In such cases, several milder deprotection methods can be employed.[4][6]
-
Milder Acidic Conditions:
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[4]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol or thermal deprotection (heating in a suitable solvent) can be investigated.[4][6][12]
Q5: How can I effectively monitor the progress of my Boc deprotection reaction?
Proper reaction monitoring is crucial to determine the point of completion and to avoid unnecessary exposure to harsh conditions that could lead to side reactions.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be used to visualize the appearance of the primary or secondary amine product.[4][8][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides accurate monitoring of the consumption of the starting material and the formation of the desired product, confirming its mass.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal for the Boc protons, which typically appears around 1.4 ppm.[2]
Quantitative Data Summary
The selection of a deprotection protocol can be guided by the desired efficiency and selectivity. The following tables summarize common reaction conditions and scavenger cocktails.
Table 1: Common Boc-Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature | Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[7] | 0°C to Room Temp. | 30 min - 2 hours[7] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[7] | 0°C to Room Temp. | 30 min - 2 hours[7] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M[7] | Room Temp. | Varies[7] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp. | Varies[6] |
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Scavenger Cocktail | Composition (v/v/v) | Application |
| Standard TFA/H₂O/TIS | 95:2.5:2.5[6] | General purpose, effective for most sequences.[6] |
| Simple TFA/TIS | 95:5 | Effective for protecting Trp, Met, and Tyr.[6] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[6] | For peptides with multiple sensitive residues.[6] |
Table 3: Scavengers for Specific Amino Acid Residues
| Amino Acid Residue | Recommended Scavengers | Typical Concentration (v/v) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | 1-5%[7] | TIS and TES are highly effective carbocation scavengers.[7][9] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[9] |
| Methionine (Met) | Thioanisole | 2.5-5% | Effective in preventing S-alkylation.[5][9] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% | A commonly used scavenger for cysteine-containing compounds.[5] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 2.5-5% | These phenolic compounds act as decoys for the tert-butyl cation.[9] |
Experimental Protocols
Protocol 1: Standard Boc-Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[3]
-
Cooling: Cool the solution to 0°C using an ice bath.[3]
-
Scavenger Addition (Optional but Recommended): Add the desired scavenger(s) (e.g., triisopropylsilane to a final concentration of 2.5-5% v/v).[3]
-
TFA Addition: Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution to the desired final concentration (e.g., 20-50% v/v).[3]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3][6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3][5] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent such as toluene.[6] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]
Protocol 2: Boc-Deprotection using 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[10]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, preferably at 0°C.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[10][14]
Protocol 3: Mild Boc-Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-labile groups.[12]
-
Dissolution: In a dry round-bottom flask, dissolve the Boc-protected starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[12]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) directly to the reaction mixture. An immediate increase in temperature and sputtering may be observed.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours, depending on the substrate. Monitor the reaction by TLC.[12]
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the deprotected amine salt.
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification of Crude tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of crude tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Both flash column chromatography and recrystallization are effective methods. The choice depends on the impurity profile and the required final purity. Flash chromatography is excellent for removing a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material. A preliminary Thin Layer Chromatography (TLC) analysis of the crude material is essential for determining the best approach.
Q2: How can I monitor the purification process effectively?
A2: Thin-Layer Chromatography (TLC) is the primary tool for monitoring the purification. By spotting the crude mixture, fractions from the column, and the purified product, you can assess separation and purity. For visualization, use a UV lamp (254 nm), as the nitrophenyl group is UV-active. Staining with potassium permanganate can also be used to visualize compounds.
Q3: What are the likely impurities in a crude sample?
A3: Common impurities may include unreacted starting materials such as 2-(4-nitrophenoxy)ethan-1-amine, residual reagents like di-tert-butyl dicarbonate ((Boc)₂O), and potential side products. The starting amine is significantly more polar than the desired Boc-protected product.
Q4: Can this compound degrade during purification?
A4: The Boc-protecting group is known to be sensitive to strong acids and high temperatures.[1] Prolonged exposure to acidic conditions, such as on un-neutralized silica gel, or excessive heating during recrystallization should be avoided to prevent cleavage of the tert-butyl carbamate group.[1][2]
Purification Workflow Overview
The following diagram outlines the general workflow for selecting and executing a purification strategy for the target compound.
Caption: Decision workflow for purification method selection.
Troubleshooting Guides
This section addresses specific issues that may arise during purification experiments in a question-and-answer format.
Flash Column Chromatography
Q: My product is eluting too quickly (high Rf) or not at all (low Rf). How do I fix this?
A: This indicates that the mobile phase polarity is incorrect.
-
Product Eluting Too Quickly (High Rf): The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether).[3]
-
Product Eluting Too Slowly (Low Rf): The mobile phase is not polar enough. Increase its polarity by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate).[3] Aim for an Rf value between 0.2 and 0.4 for the target compound on TLC to achieve good separation on the column.[3]
Q: The separation between my product and an impurity is poor.
A: Poor resolution can result from several factors:
-
Incorrect Mobile Phase: The current solvent system may not be optimal. Systematically screen different solvent systems using TLC to find one that maximizes the separation (ΔRf) between your product and the impurity.[3]
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general guideline is to load an amount of crude product that is 1-2% of the weight of the silica gel.[3]
-
Improper Sample Loading: The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the silica gel. For samples with low solubility in the mobile phase, use the "dry loading" technique.[3]
Q: My product is streaking or tailing on the TLC plate and column.
A: Streaking is often caused by interactions between the compound and the stationary phase.
-
Acidic Silica Gel: Carbamates can sometimes interact with the acidic nature of standard silica gel. Consider deactivating the silica gel by pre-eluting the column with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[3]
-
Sample Insolubility: If the sample is not fully dissolved when loaded, it can cause streaking. Ensure complete dissolution before loading or use the dry loading method.[3]
Caption: Troubleshooting guide for common column chromatography issues.
Recrystallization
Q: My compound will not dissolve in the recrystallization solvent, even with heating.
A: The solvent is not polar enough. You should select a different solvent or use a solvent mixture. Add a more polar "soluble" solvent dropwise to the heated suspension until the solid just dissolves.
Q: My compound oiled out instead of forming crystals upon cooling.
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution is too concentrated: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Cooling is too rapid: Allow the flask to cool slowly to room temperature before inducing further cooling in an ice bath.
-
Impurities are present: The presence of impurities can inhibit crystallization. Consider pre-purifying by chromatography or performing a hot filtration to remove insoluble impurities.
Q: No crystals are forming, even after the solution has cooled completely.
A: The solution may not be sufficiently supersaturated, or crystallization requires initiation.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass particles scraped off can act as nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure product to the solution to initiate crystallization.
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool again.[2]
Data Presentation
The following tables provide general starting parameters for purification. These should be optimized for each specific batch of crude material.
Table 1: Guideline Parameters for Flash Column Chromatography
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds.[3] |
| Mobile Phase | Ethyl Acetate / Hexane | A starting gradient of 10% to 50% ethyl acetate in hexane is often effective.[3] |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between resolution and elution time.[3] |
| Sample Load | 1-2 g crude per 100 g silica | Prevents column overloading and ensures good separation.[3] |
| Purity (Post-Chromo) | >95% (typical) | Dependent on the efficiency of the separation. |
| Yield (Post-Chromo) | >85% (typical) | Dependent on crude purity and fraction collection accuracy.[3] |
Table 2: Common Solvents for Recrystallization
| Solvent System | Application Notes |
| Hexane / Ethyl Acetate | A common non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity appears. Cool slowly. A ratio of 8:1 (hexane:ethyl acetate) has been used for similar compounds.[4] |
| Benzene / Hexane | Has been used for similar carbamates.[2] Use with appropriate safety precautions. |
| Water | May be a suitable solvent, but extensive heating should be avoided to prevent product loss.[2] |
| Isopropanol / Water | Dissolve in hot isopropanol, add hot water dropwise until the solution becomes cloudy, then add a few drops of hot isopropanol to clarify and cool. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by testing various ratios of ethyl acetate and hexane on a TLC plate. The ideal system will give the product an Rf of ~0.3 and show good separation from impurities.
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain excess solvent until the level is just above the silica bed.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle pressure (flash chromatography) and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs.
-
-
Fraction Analysis and Product Isolation:
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. The ideal solvent should dissolve the compound poorly at room temperature but well when heated.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[2]
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
Validation & Comparative
Comparative NMR Analysis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and a Structural Analogue
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, with a comparative analysis against tert-butyl (4-nitrophenyl)carbamate. This guide provides predicted and experimental data, detailed experimental protocols, and a structural correlation diagram to aid in the characterization of these compounds.
This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of experimental spectra for this specific compound, this report utilizes predicted NMR data for its characterization. To provide a valuable comparative context for researchers, this data is presented alongside experimentally obtained NMR data for the structurally similar compound, tert-butyl (4-nitrophenyl)carbamate. This comparison highlights the influence of the ethyl linker on the chemical shifts of adjacent protons and carbons.
Structural Overview and NMR Correlation
The key structural features of this compound and the expected correlations in its NMR spectra are illustrated in the diagram below. The diagram highlights the distinct chemical environments of the protons and carbons, which give rise to their characteristic signals in the 1H and 13C NMR spectra.
Caption: Chemical structure of this compound with key proton groups highlighted.
Comparative NMR Data Analysis
The following tables summarize the predicted 1H and 13C NMR data for this compound and the experimental data for tert-butyl (4-nitrophenyl)carbamate. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm).
Table 1: 1H NMR Data Comparison
| Assignment | This compound (Predicted) | tert-butyl (4-nitrophenyl)carbamate (Experimental)[1] |
| Ar-H (ortho to NO₂) | ~8.20 (d, J ≈ 9.0 Hz, 2H) | 8.19-8.16 (d, J = 8 Hz, 2H) |
| Ar-H (meta to NO₂) | ~7.00 (d, J ≈ 9.0 Hz, 2H) | 7.54-7.51 (d, J = 8 Hz, 2H) |
| -O-CH₂- | ~4.20 (t, J ≈ 5.0 Hz, 2H) | - |
| -N-CH₂- | ~3.50 (q, J ≈ 5.0 Hz, 2H) | - |
| -NH- | ~5.10 (br s, 1H) | 6.89 (bs, 1H) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | 1.47 (s, 9H) |
Table 2: 13C NMR Data Comparison
| Assignment | This compound (Predicted) | tert-butyl (4-nitrophenyl)carbamate (Experimental)[1] |
| C=O | ~156.0 | 152.70 |
| C-NO₂ | ~141.5 | - |
| C-O (aromatic) | ~164.0 | - |
| Ar-C (ortho to NO₂) | ~126.0 | 125.30 |
| Ar-C (meta to NO₂) | ~115.0 | 113.00 |
| -O-CH₂- | ~68.0 | - |
| -N-CH₂- | ~41.0 | - |
| -C(CH₃)₃ | ~80.0 | - |
| -C(CH₃)₃ | ~28.5 | 29.10 |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality 1H and 13C NMR spectra for compounds similar to those discussed in this guide.
1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
13C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Follow the same locking and shimming procedures as for 1H NMR.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[3]
-
Acquire a significantly larger number of scans compared to 1H NMR (e.g., 128-1024 or more) due to the low natural abundance of 13C.
-
Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
Logical Workflow for NMR Analysis
The process of analyzing and comparing NMR data for the characterization of organic compounds follows a logical workflow, as depicted in the diagram below.
Caption: A flowchart illustrating the key steps in acquiring, processing, and analyzing NMR data for structural elucidation.
References
Comparative Mass Spectrometry Analysis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and its structural analogs. Due to the limited availability of public experimental mass spectrometry data for this compound, this guide presents predicted data based on common fragmentation patterns of its constituent functional groups, alongside available experimental data for structurally related alternatives. This comparison is intended to aid researchers in the identification and characterization of these and similar compounds.
Comparison of Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for this compound and two structurally related compounds: tert-Butyl (2-aminoethyl)carbamate and tert-Butyl (2-hydroxyethyl)carbamate. The data for the alternatives are based on publicly available information.
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragments (m/z) and Interpretation |
| This compound | C₁₃H₁₈N₂O₅ | 282.12 | 283.13 | 305.11 | Predicted: • 183.13: [M+H - Boc]⁺ • 227.13: [M+H - C₄H₈]⁺ (loss of isobutylene) • 138.03: [4-nitrophenoxy]⁺ or related fragment |
| tert-Butyl (2-aminoethyl)carbamate | C₇H₁₆N₂O₂ | 160.12 | 161.13 | 183.11 | 61.13: [M+H - Boc]⁺ 105.13: [M+H - C₄H₈]⁺ |
| tert-Butyl (2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | 161.10 | 162.11 | 184.09 | 62.11: [M+H - Boc]⁺ 106.11: [M+H - C₄H₈]⁺ |
Experimental Protocols
The following is a general protocol for acquiring Electrospray Ionization Mass Spectrometry (ESI-MS) data for the analysis of tert-Butyl carbamates and related small molecules.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.
-
If necessary, use a solvent system that is compatible with the subsequent chromatographic separation.
-
Ensure the sample is fully dissolved and free of particulate matter. Centrifugation or filtration may be required.
-
For quantitative analysis, a suitable internal standard should be added to the sample solution.
2. Mass Spectrometry Analysis (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for these compounds to generate protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Infusion: For initial analysis, the sample can be directly infused into the mass spectrometer to obtain a mass spectrum.
-
LC-MS: For mixture analysis or to improve data quality, the sample should be introduced via a liquid chromatography (LC) system. A C18 column is a common choice for reversed-phase chromatography of these types of compounds.
-
MS Scan Range: Set the mass spectrometer to scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum will reveal characteristic fragments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of small molecules like this compound by LC-MS.
Caption: A general workflow for the analysis of small molecules by LC-MS/MS.
A Comparative Guide to Cleavable Linkers in Drug Development: Featuring tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and Other Key Chemistries
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a critical determinant of the efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the active drug at the intended site of action. This guide provides an objective comparison of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate with other widely used cleavable linkers, supported by experimental data and detailed methodologies to inform rational drug design.
Introduction to Cleavable Linkers
Cleavable linkers are designed to exploit the unique physiological conditions of the target microenvironment, such as altered pH, the presence of specific enzymes, or a reducing atmosphere, to trigger payload release.[1] The primary classes of cleavable linkers include those sensitive to enzymatic cleavage, pH variations, and redox potential.[2]
The Profile of this compound
While not as extensively characterized in the context of drug delivery as other linkers in this guide, the chemical structure of this compound suggests a potential for dual cleavage mechanisms. The tert-butyl carbamate (Boc) group is well-known for its lability under acidic conditions.[3] Additionally, the 4-nitrophenoxy moiety is a good leaving group, suggesting susceptibility to nucleophilic attack.
Putative Cleavage Mechanism:
Based on its structure, two primary cleavage pathways can be postulated:
-
Acid-Mediated Cleavage: In the acidic environment of endosomes and lysosomes (pH 4.5-6.5), the Boc protecting group can be hydrolyzed, releasing the free amine.[3]
-
Nucleophilic Cleavage: The carbamate linkage could be susceptible to cleavage by intracellular nucleophiles, where the 4-nitrophenoxide would act as the leaving group.
Further experimental validation is required to confirm these mechanisms and their efficiency under physiological conditions.
Comparative Performance of Cleavable Linkers
The stability of a linker in plasma and its cleavage rate at the target site are paramount for the therapeutic success of a drug conjugate. The following tables provide a quantitative comparison of key performance parameters for different classes of cleavable linkers.
Table 1: Plasma Stability of Common Cleavable Linkers
| Linker Type | Example | Cleavage Trigger | Plasma Half-life (t½) in Human Plasma | Key Advantages | Key Disadvantages |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Cathepsin B and other lysosomal proteases | ~230 days[4] | High plasma stability, specific cleavage in tumor cells.[5][6] | Dependent on enzyme expression levels in the tumor. |
| pH-Sensitive | Hydrazone | Acidic pH (endosomes/lysosomes) | ~2.6 - 7.6 days[4] | Effective release in acidic intracellular compartments. | Lower plasma stability can lead to premature drug release.[4] |
| Redox-Sensitive | Disulfide | High intracellular glutathione (GSH) concentration | Generally stable | Exploits the reducing intracellular environment. | Stability can be variable; potential for off-target cleavage. |
| Putative Carbamate | This compound | Acidic pH / Nucleophilic attack | Data not available | Potentially dual-release mechanism. | Lacks experimental data on stability and cleavage kinetics. |
Table 2: Cleavage Conditions and Efficiency
| Linker Type | Cleavage Condition | Cleavage Efficiency |
| Enzyme-Cleavable (Val-Cit) | Presence of Cathepsin B | High, dependent on enzyme concentration. |
| pH-Sensitive (Hydrazone) | pH 4.5 - 5.5 | Rapid hydrolysis in acidic conditions.[2] |
| Redox-Sensitive (Disulfide) | Intracellular glutathione (GSH) levels (~1-10 mM) | Efficient cleavage in the presence of high GSH concentrations. |
| Putative Carbamate | Acidic pH / Intracellular nucleophiles | Not experimentally determined. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug-linker conjugate in plasma and quantify the rate of premature payload release.
Methodology:
-
Incubation: The drug-linker conjugate is incubated in plasma (e.g., human, mouse) at 37°C at a predetermined concentration (e.g., 100 µg/mL).[7]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 144 hours).[7]
-
Sample Processing: Plasma proteins are precipitated using a solvent like acetonitrile, and the sample is centrifuged.
-
Analysis: The supernatant containing the released payload and the intact conjugate are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Data Analysis: The percentage of intact conjugate or the concentration of released payload is plotted against time to determine the linker's half-life in plasma.
Linker Cleavage Assay
Objective: To determine the rate and efficiency of linker cleavage under specific conditions (e.g., enzymatic, pH).
Methodology (for Enzyme-Cleavable Linkers):
-
Reaction Setup: The drug-linker conjugate is incubated with the specific enzyme (e.g., Cathepsin B) in an appropriate buffer at 37°C.
-
Time Points: Aliquots are collected at various time points.
-
Quenching: The enzymatic reaction is stopped, for example, by adding a protease inhibitor or by rapid freezing.
-
Analysis: The samples are analyzed by LC-MS to quantify the amount of released payload.
-
Data Analysis: The concentration of the released payload is plotted over time to determine the cleavage rate.
Visualizing a Typical Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro evaluation of cleavable linkers.
Caption: A generalized workflow for the in vitro evaluation of cleavable linkers in ADCs.
Visualizing the Cleavage Mechanism of a Carbamate Linker
The following diagram illustrates a putative acid-catalyzed cleavage mechanism for a tert-butyl carbamate linker.
Caption: Putative acid-catalyzed cleavage of a tert-butyl carbamate linker.
Conclusion
The choice of a cleavable linker is a multifaceted decision that profoundly impacts the therapeutic index of a targeted drug conjugate. While well-established linkers like the enzyme-cleavable Val-Cit and pH-sensitive hydrazones offer predictable performance profiles with extensive supporting data, novel linkers continue to emerge. Based on its chemical structure, this compound presents an interesting, albeit unproven, candidate with potential for dual acid- and nucleophile-mediated cleavage. Rigorous experimental evaluation of its stability and cleavage kinetics is necessary to ascertain its viability as a cleavable linker for drug delivery. The protocols and comparative data presented in this guide provide a framework for the systematic evaluation and rational design of next-generation drug conjugates with improved efficacy and safety profiles.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and Other Amine Protecting Groups in Chemical Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical development and peptide chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular transformations with precision and high yield. The selection of an appropriate amine protecting group is a critical decision, dictated by the stability of the group under various reaction conditions and the ease of its selective removal. This guide provides a comprehensive comparison of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate with other commonly employed amine protecting groups, offering insights for researchers, scientists, and professionals in drug development.
Key Advantages of this compound
The primary advantages of using this compound as a protecting group stem from the electronic properties of the 4-nitrophenoxy moiety. This group is a base-labile protecting group, offering orthogonality to the widely used acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[1][2]
The key benefits include:
-
Orthogonality to Acid-Labile Protecting Groups: The carbamate is stable under acidic and neutral conditions, allowing for the selective deprotection of acid-labile groups such as Boc without affecting the this compound.[1][2] This orthogonality is a cornerstone of modern synthetic strategy, enabling the stepwise construction of complex molecules.[3]
-
Mild Deprotection Conditions: Cleavage of the protecting group is achieved under mild basic conditions.[1][2] This is particularly advantageous when working with substrates that are sensitive to harsh acidic or hydrogenolytic conditions.
-
Spectrophotometric Monitoring of Deprotection: The deprotection process releases the 4-nitrophenolate anion, which has a distinct yellow color and a strong UV-Vis absorbance.[2] This feature allows for real-time, quantitative monitoring of the deprotection reaction's progress, which is not easily achievable with many other protecting groups.[2][4]
Comparative Data of Amine Protecting Groups
The choice of an amine protecting group is a critical step in synthetic planning. The following table summarizes the key characteristics of this compound and other common protecting groups.
| Feature | This compound | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Nature | 4-Nitrophenyl Carbamate | tert-Butyl Carbamate | Benzyl Carbamate | Fluorenyl-based Carbamate |
| Cleavage Condition | Mild base (e.g., pH > 12)[1][2] | Strong acid (e.g., TFA)[3] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3] | Mild base (e.g., 20% piperidine in DMF)[3] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc)[1][2] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[3] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups[3] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[3] |
| Monitoring | Real-time monitoring via UV-Vis spectroscopy of 4-nitrophenolate release[2] | No straightforward real-time monitoring | No straightforward real-time monitoring | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring |
| Common Application | Amine protection where orthogonality to acid-labile groups and mild, monitorable deprotection is required. | Solid-phase peptide synthesis (SPPS) and general organic synthesis.[3] | Solution-phase synthesis and protection of amines stable to acid/base.[3] | Solid-phase peptide synthesis (SPPS), especially for complex peptides.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized protocols for the synthesis and deprotection of this compound, alongside standard protocols for other common protecting groups for comparison.
This protocol is based on the synthesis of a similar compound, tert-butyl (p-nitrophenyl) carbonate, and its subsequent reaction with an amine.[5]
Materials:
-
2-(tert-Butoxycarbonylamino)ethanol
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(tert-butoxycarbonylamino)ethanol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
This protocol is based on the known base-lability of 4-nitrophenyl carbamates.[1][2]
Materials:
-
This compound
-
Aqueous base (e.g., 1 M NaOH or a suitable organic base in an organic solvent)
-
Solvent (e.g., THF, DMF)
-
UV-Vis Spectrophotometer (for monitoring)
Procedure:
-
Dissolve the protected amine in a suitable solvent.
-
Add the aqueous base to the solution. The pH should be adjusted to be above 12 for efficient cleavage.[2]
-
Stir the reaction at room temperature.
-
Monitor the deprotection by observing the formation of the yellow 4-nitrophenolate color and by measuring its absorbance at approximately 400-413 nm.[2][6]
-
Upon completion (disappearance of starting material by TLC and stabilization of the 4-nitrophenolate absorbance), neutralize the reaction mixture with a mild acid (e.g., 1 M HCl).
-
Extract the deprotected amine with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA) or NaOH)
-
Solvent (e.g., DCM, THF, or a biphasic system)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add 1.0-1.2 equivalents of the base.
-
Add 1.1-1.5 equivalents of Boc₂O to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry and concentrate the organic layer.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., NaHCO₃ or Na₂CO₃)
-
Solvent (e.g., Dioxane/water or DCM)
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add an aqueous solution of the base and cool to 0 °C.
-
Slowly add 1.1 equivalents of Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir until completion.
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl acetate)
Procedure:
-
Dissolve the Cbz-protected amine in the solvent.
-
Add the Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (or add the transfer hydrogenation reagent).
-
Stir until the reaction is complete, then filter off the catalyst and concentrate the filtrate.
Materials:
-
Primary amine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Base (e.g., NaHCO₃)
-
Solvent (e.g., Dioxane/water)
Procedure:
-
Dissolve the amine in the solvent system with the base.
-
Add 1.1 equivalents of Fmoc-Cl or Fmoc-OSu.
-
Stir at room temperature until completion.
Materials:
-
Fmoc-protected amine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for a short period (typically 5-30 minutes).
-
Remove the deprotection solution and wash the product.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal nature of these protecting groups and the workflow for spectrophotometric monitoring.
Caption: Orthogonal deprotection of different amine protecting groups.
Caption: Workflow for spectrophotometric monitoring of deprotection.
Conclusion
The choice of an amine protecting group is a strategic decision in chemical synthesis. While Boc, Cbz, and Fmoc are well-established and widely used, this compound offers distinct advantages in specific contexts. Its orthogonality to acid-labile groups, coupled with mild, base-labile cleavage and the unique ability for real-time spectrophotometric monitoring, makes it a valuable tool for researchers. The selection of the most suitable protecting group will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions.
References
- 1. fiveable.me [fiveable.me]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. metrohm.com [metrohm.com]
- 5. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Validation of Synthesized tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical aspect of quality control and subsequent experimental success. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity validation of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in method selection and implementation.
Introduction to Purity Assessment
This compound is a valuable intermediate in organic synthesis, often utilized in the development of more complex molecules. The presence of impurities, arising from unreacted starting materials, byproducts, or degradation, can significantly impact the yield, purity, and biological activity of downstream products. Therefore, a robust and validated analytical method for purity assessment is paramount.
This guide focuses on a developed Reversed-Phase HPLC (RP-HPLC) method as the primary technique for purity validation, owing to its high resolution, sensitivity, and suitability for non-volatile organic compounds. The performance of this method is compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the specific requirements of the analysis (e.g., routine quality control vs. primary purity assessment).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absolute quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Applicability | Excellent for non-volatile and thermally labile compounds like the target carbamate. | May require derivatization for non-volatile compounds; potential for thermal degradation of carbamates. | Provides absolute purity without the need for a specific reference standard of the analyte. A primary analytical method. |
| Sensitivity | High, especially with UV detection due to the nitrophenyl chromophore. | Very high sensitivity and selectivity, providing structural information of impurities. | Generally lower sensitivity compared to chromatographic methods. Requires a pure internal standard. |
| Resolution | High resolving power for separating closely related impurities. | Excellent separation efficiency for volatile compounds. | Depends on spectral dispersion; signal overlap can be an issue in complex mixtures. |
| Quantification | Typically relative quantification (% area). Requires a reference standard for absolute quantification. | Can provide both relative and absolute quantification with appropriate standards. | Provides absolute purity (mass/mass). |
HPLC Purity Validation Data
A hypothetical batch of synthesized this compound was analyzed using the developed RP-HPLC method. The following table summarizes the quantitative data obtained. Potential impurities are postulated based on common synthetic routes for carbamates.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 4-Nitrophenol | 3.8 | 25,000 | 0.8 |
| Impurity B: tert-Butyl (2-hydroxyethyl)carbamate | 5.2 | 15,000 | 0.5 |
| Product: this compound | 9.1 | 3,045,000 | 98.2 |
| Impurity C: Di(tert-butyl) (ethane-1,2-diyl)dicarbamate | 12.5 | 15,500 | 0.5 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the HPLC purity validation of the synthesized compound.
Caption: Workflow for HPLC Purity Validation.
Conclusion
For the routine purity analysis of synthesized this compound, the developed reversed-phase HPLC method offers a robust, reliable, and high-resolution approach suitable for identifying and quantifying common process-related impurities. While GC-MS can be a powerful tool for identifying volatile impurities and qNMR provides an excellent orthogonal method for absolute purity determination, HPLC presents a superior balance of accessibility, sensitivity, and resolving power for quality control in most research and drug development settings. The choice of the most appropriate analytical method should be guided by the specific analytical needs, the nature of the sample, and the potential impurities expected.
The Strategic Role of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in Advanced Drug Discovery: A Comparative Guide to Linker Technology
In the landscape of modern drug discovery, the targeted degradation of disease-causing proteins has emerged as a powerful therapeutic modality. At the heart of this approach are innovative molecules like PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), which rely on specialized linkers to connect a target-binding element to a degradation-inducing or cytotoxic moiety. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate represents a key building block for the synthesis of these critical linkers, offering a stable and versatile scaffold. This guide provides a comparative analysis of carbamate-based linkers in the context of PROTACs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The efficacy of a PROTAC is not solely dependent on the choice of warhead (the ligand that binds to the protein of interest) or the E3 ligase ligand; the linker connecting these two components plays a pivotal role in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1][2] The length, composition, and rigidity of the linker are critical determinants of a PROTAC's success, influencing its solubility, cell permeability, and overall degradation efficiency.[3][4]
Comparison of Linker Performance in PROTACs
The selection of a linker can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The following tables provide a comparative overview of different linker types, drawing upon data from various studies to illustrate the impact of linker composition and length on PROTAC performance.
| Linker Type | Target Protein | E3 Ligase | Key Performance Characteristics | Reference |
| Alkyl/Carbamate | Various | CRBN, VHL | Generally stable and synthetically accessible. The carbamate group offers greater stability compared to esters.[5] | [5] |
| PEG (Polyethylene Glycol) | Various | CRBN, VHL | Hydrophilic nature improves solubility and can enhance cell permeability. Linker length is a critical parameter for optimization.[6][7][8] | [6][7][8] |
| Rigid (e.g., piperazine, triazole) | Various | CRBN, VHL | Conformational constraints can lead to more potent degradation and enhanced metabolic stability by pre-organizing the PROTAC into a bioactive conformation.[4] | [4] |
| "Clickable" (e.g., containing alkyne or azide) | Various | CRBN, VHL | Allows for modular and efficient synthesis of PROTAC libraries for rapid optimization of linker length and composition.[4][6] | [4][6] |
Table 1: General Comparison of PROTAC Linker Types. This table outlines the key features of major linker classes used in PROTAC design.
Quantitative Analysis: The Impact of Linker Composition and Length
Systematic studies have demonstrated that there is an optimal linker length for effective protein degradation, which is dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[3][8]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl Chain | 9 | Concentration-dependent decrease | - | HEK293T |
| PROTAC B | Three PEG units | 9 | Weak degradation | - | HEK293T |
| PROTAC C | PEG | 12 | ~50 | >90 | Cancer Cell Line A |
| PROTAC D | PEG | 16 | ~25 | >95 | Cancer Cell Line A |
| PROTAC E | PEG | 20 | ~100 | ~80 | Cancer Cell Line A |
Table 2: Illustrative Data on the Effect of Linker Composition and Length on PROTAC Efficacy. This table presents representative data highlighting how variations in linker structure can significantly alter the degradation potency and efficacy of a PROTAC. The data for PROTACs A and B suggest that for the same length, an alkyl-based linker can be more effective than a PEG-based one for certain targets.[3] The data for PROTACs C, D, and E illustrate the concept of an optimal linker length, with the 16-atom PEG linker showing the highest potency in this hypothetical example.[9]
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the synthesis and evaluation of PROTACs. Below are detailed protocols for key experiments.
Protocol 1: General Synthesis of a PROTAC with a Carbamate-Containing Linker
This protocol describes a modular approach to PROTAC synthesis, where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated. This compound can be used to introduce the carbamate linker. The 4-nitrophenoxy group serves as a leaving group for coupling with an amine-functionalized warhead or E3 ligase ligand.
Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
-
Dissolve the amine-functionalized E3 ligase ligand (1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the Boc-protected linker-E3 ligase ligand conjugate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically used in the next step without further purification.
Step 3: Conjugation to the Warhead
-
Dissolve the carboxylic acid-functionalized warhead (1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent such as HATU (1.2 eq) and DIPEA (2-3 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected linker-E3 ligase ligand conjugate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
This method quantifies the amount of target protein remaining in cells after PROTAC treatment.[10]
-
Cell Culture and Treatment: Seed the chosen cell line in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Visualizing the Process: Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
References
- 1. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
performance review of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in bioconjugation
In the landscape of bioconjugation, the choice of reagent is critical for the successful and efficient labeling of biomolecules. This guide provides a comprehensive performance review of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, a p-nitrophenyl (PNP) activated ester, in bioconjugation applications. Its performance is objectively compared with other commonly used amine-reactive crosslinkers, supported by experimental data for the p-nitrophenyl ester class of reagents.
Executive Summary
This compound belongs to the family of p-nitrophenyl (PNP) activated esters, which are employed for the acylation of primary and secondary amines in biomolecules such as proteins and peptides. Compared to the widely used N-hydroxysuccinimide (NHS) esters, PNP esters, including the subject of this review, offer distinct advantages, most notably superior stability in aqueous environments. This increased stability can lead to higher conjugation yields and better reproducibility. However, factors such as reactivity and hydrophobicity should be considered when selecting a reagent for a specific application.
Performance Comparison
The performance of this compound is representative of the broader class of p-nitrophenyl esters. The following tables summarize the key performance indicators in comparison to other popular amine-reactive reagents like NHS esters and fluorinated phenyl esters (TFP/PFP).
Table 1: Comparison of Hydrolytic Stability of Activated Esters
| Parameter | p-Nitrophenyl (PNP) Ester | N-Hydroxysuccinimide (NHS) Ester | Tetrafluorophenyl (TFP)/Pentafluorophenyl (PFP) Ester |
| Relative Stability | More stable than NHS esters in aqueous solutions.[1] | Prone to hydrolysis, especially at neutral to alkaline pH. | Generally more stable than NHS esters. |
| Optimal Reaction pH | 7.5 - 8.5[1][2] | 7.0 - 8.5[3] | Slightly higher than NHS esters. |
| Half-life in Aqueous Solution | Longer half-life compared to NHS esters. | Can be as short as minutes at pH > 8. | Significantly more stable than NHS esters.[4] |
Table 2: Comparison of Reaction Yields and Conditions
| Parameter | p-Nitrophenyl (PNP) Ester | N-Hydroxysuccinimide (NHS) Ester | Tetrafluorophenyl (TFP)/Pentafluorophenyl (PFP) Ester |
| Typical Reaction Yield | High and reproducible yields due to higher stability.[5] | Variable, can be lower due to competing hydrolysis.[4] | Generally high yields. |
| Reaction Solvent | Aqueous buffers, DMF, DMSO.[6] | Aqueous buffers, DMF, DMSO. | Aqueous buffers, DMF, DMSO. |
| Byproduct | p-nitrophenol (can be monitored spectrophotometrically) | N-hydroxysuccinimide | Tetrafluorophenol/Pentafluorophenol |
Experimental Protocols
General Protocol for Bioconjugation using a p-Nitrophenyl Ester
This protocol is a general guideline for the conjugation of a protein with a p-nitrophenyl ester like this compound.
Materials:
-
Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.5-8.5). Avoid buffers containing primary amines like Tris.
-
This compound dissolved in an organic solvent like DMF or DMSO.
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Add the desired molar excess of the PNP ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography.
-
Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
Mandatory Visualizations
Logical Workflow for Amine-Reactive Bioconjugation
Caption: A typical workflow for bioconjugation using an amine-reactive p-nitrophenyl ester.
Signaling Pathway of Amine Acylation
References
- 1. Enzyme labeling in steroid enzyme immunoassays. Comparison of the p-nitrophenyl ester and N-succinimidyl ester methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the presence of a nitrophenyl group, this compound should be treated as hazardous waste. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and, if available, the material's Safety Data Sheet (SDS). In the absence of a specific SDS, the following precautions for handling nitrophenyl compounds and carbamate derivatives should be followed.
Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment (PPE) when handling this compound and its associated waste. This includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect from splashes.
-
Laboratory coat: To prevent skin contact.
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Waste Management and Disposal Procedures
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid waste, including contaminated items such as gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be specifically designated for nitrophenyl-containing organic waste.
-
Do not mix with non-hazardous waste or other incompatible chemical waste streams, such as strong acids, bases, or oxidizing agents.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.
-
The container must be clearly labeled with the chemical name and associated hazards.
-
Avoid mixing with other liquid waste streams unless compatibility has been verified.
-
Containerization and Labeling
-
Container Choice: Use chemically compatible and robust containers, such as high-density polyethylene (HDPE) or glass, for waste collection.
-
Labeling: All waste containers must be accurately labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid waste contaminated with...")
-
The date when waste was first added to the container.
-
Storage and Final Disposal
-
Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition. Secondary containment, such as a chemical-resistant tray, is recommended to contain any potential leaks.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's licensed environmental waste management contractor. Follow all institutional procedures for requesting a waste pickup.
Quantitative Data for Waste Management
Proper management of hazardous waste requires adherence to specific accumulation limits within the laboratory. The following table summarizes key quantitative data for waste storage.
| Parameter | Limit | Regulatory Body (General Guidance) |
| Maximum Hazardous Waste Volume in Satellite Accumulation Area (SAA) | 55 gallons | EPA |
| Container Fill Capacity | Do not fill beyond 90% capacity | General Best Practice |
| Maximum Storage Time in SAA | Consult institutional guidelines | EPA/Institutional Policy |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
